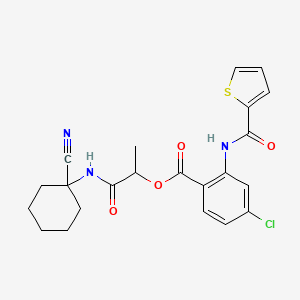
1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-chloro-2-(thiophene-2-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-chloro-2-(thiophene-2-carboxamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines several functional groups, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-chloro-2-(thiophene-2-carboxamido)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
- Formation of the cyanocyclohexylamine intermediate through the reaction of cyclohexylamine with cyanogen bromide.
- Coupling of the cyanocyclohexylamine intermediate with a suitable acylating agent to form the amide linkage.
- Introduction of the 4-chloro-2-(thiophene-2-carboxamido)benzoate moiety through a condensation reaction with the appropriate benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process and make it more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-chloro-2-(thiophene-2-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the nature of the substitution reaction.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-chloro-2-(thiophene-2-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-chloro-2-(thiophene-2-carboxamido)benzoate: shares structural similarities with other compounds that contain cyanocyclohexyl, amide, and benzoate moieties.
Similar compounds: may include derivatives with different substituents on the benzoate or thiophene rings, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C22H22ClN3O4S |
|---|---|
Peso molecular |
459.9 g/mol |
Nombre IUPAC |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-chloro-2-(thiophene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C22H22ClN3O4S/c1-14(19(27)26-22(13-24)9-3-2-4-10-22)30-21(29)16-8-7-15(23)12-17(16)25-20(28)18-6-5-11-31-18/h5-8,11-12,14H,2-4,9-10H2,1H3,(H,25,28)(H,26,27) |
Clave InChI |
NJJHASAITSVELW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1(CCCCC1)C#N)OC(=O)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


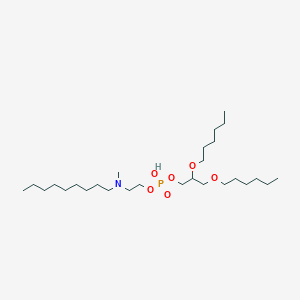
![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]benzoyl]amino]-](/img/structure/B13353689.png)
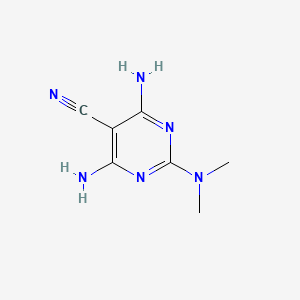
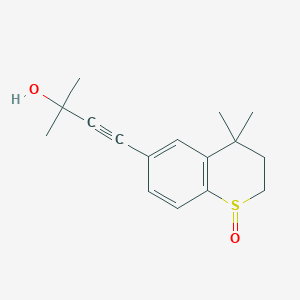
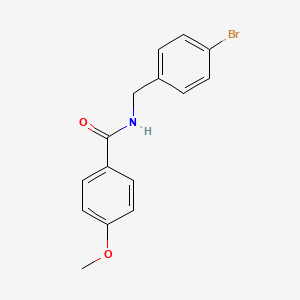
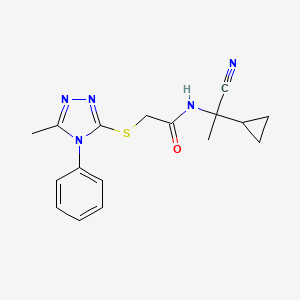
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13353742.png)
![3-[(Benzylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353745.png)
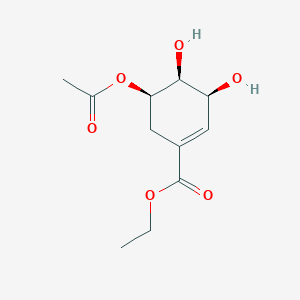
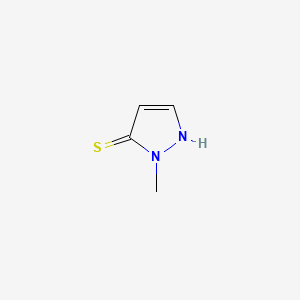
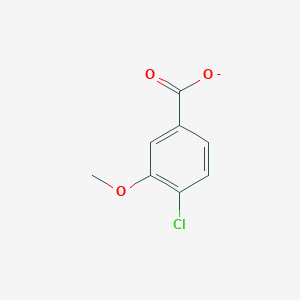
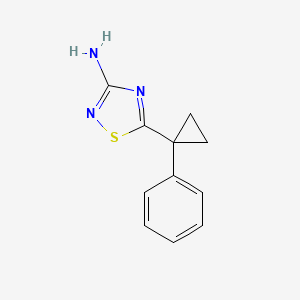
![4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde](/img/structure/B13353786.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353796.png)
